molecular formula C8H11NO2 B12862539 4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one

Cat. No.: B12862539
M. Wt: 153.18 g/mol
InChI Key: QFHPNBOTKLKXMJ-FNORWQNLSA-N
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Description

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring with a butan-2-ylidene substituent at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of butan-2-one with a suitable oxazole precursor in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    4-(Butan-2-ylidene)-2-methylthiazol-5(4H)-one: Similar structure with a thiazole ring instead of an oxazole ring.

    4-(Butan-2-ylidene)-2-methylimidazol-5(4H)-one: Similar structure with an imidazole ring instead of an oxazole ring.

Uniqueness

4-(Butan-2-ylidene)-2-methyloxazol-5(4H)-one is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(4E)-4-butan-2-ylidene-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C8H11NO2/c1-4-5(2)7-8(10)11-6(3)9-7/h4H2,1-3H3/b7-5+

InChI Key

QFHPNBOTKLKXMJ-FNORWQNLSA-N

Isomeric SMILES

CC/C(=C/1\C(=O)OC(=N1)C)/C

Canonical SMILES

CCC(=C1C(=O)OC(=N1)C)C

Origin of Product

United States

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